molecular formula C18H34O4 B1602251 2,9-Dibutyldecanedioic acid CAS No. 45266-20-4

2,9-Dibutyldecanedioic acid

Cat. No.: B1602251
CAS No.: 45266-20-4
M. Wt: 314.5 g/mol
InChI Key: GJBZTLMZPJRAHZ-UHFFFAOYSA-N
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Description

2,9-Dibutyldecanedioic acid is an organic compound with the molecular formula C18H34O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,9-Dibutyldecanedioic acid can be synthesized through several methods. One common approach involves the reaction of n-octanol with phthalic acid in the presence of a suitable catalyst to generate di-n-pentyl phthalate. This intermediate is then reacted with ammonium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as esterification, hydrolysis, and purification to obtain the final product with a minimum purity of 99% .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dibutyldecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2,9-Dibutyldecanedioic acid finds diverse applications in scientific research and industry due to its unique properties:

Mechanism of Action

The mechanism of action of 2,9-dibutyldecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups in the compound can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.

Comparison with Similar Compounds

    Decanedioic acid: A simpler dicarboxylic acid with a similar structure but without the butyl groups.

    2,9-Dimethyldecanedioic acid: A similar compound with methyl groups instead of butyl groups.

Uniqueness: 2,9-Dibutyldecanedioic acid is unique due to the presence of butyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dicarboxylic acids. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

2,9-dibutyldecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-5-11-15(17(19)20)13-9-7-8-10-14-16(18(21)22)12-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBZTLMZPJRAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCCC(CCCC)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570842
Record name 2,9-Dibutyldecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45266-20-4
Record name 2,9-Dibutyldecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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